molecular formula C9H11ClN2O B14850544 2-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine

2-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14850544
M. Wt: 198.65 g/mol
InChI Key: HDOZZIJXXVCSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C10H12ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine typically involves the cyclopropylation of a pyridine derivative followed by chlorination and methylation. One common method includes the reaction of 2-chloro-5-hydroxy-N-methylpyridin-3-amine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridin-4-amine: A structurally similar compound with different substituents.

    2-Chloro-5-(chloromethyl)pyridine: Another derivative with a chloromethyl group instead of a cyclopropoxy group.

Uniqueness

2-Chloro-5-cyclopropoxy-N-methylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-N-methylpyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c1-11-8-4-7(5-12-9(8)10)13-6-2-3-6/h4-6,11H,2-3H2,1H3

InChI Key

HDOZZIJXXVCSBA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)OC2CC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.